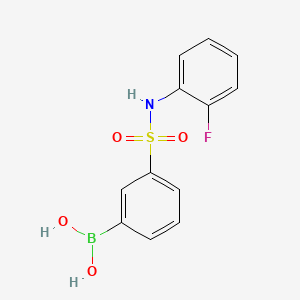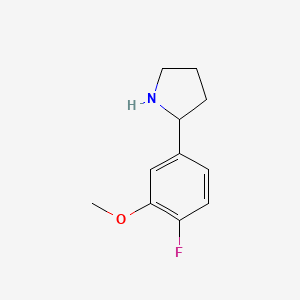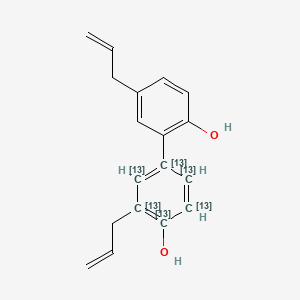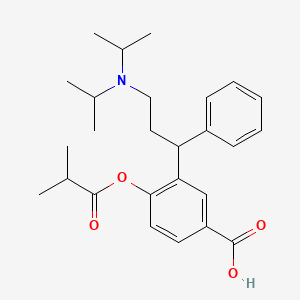
(3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a sulfamoyl group and a fluorophenyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2-fluoroaniline with chlorosulfonic acid to form the corresponding sulfamoyl chloride intermediate.
Coupling with Phenylboronic Acid: The sulfamoyl chloride intermediate is then reacted with phenylboronic acid under basic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid is used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions .
Biology and Medicine
In biology and medicine, this compound has potential applications in the development of pharmaceuticals. Its unique structure allows it to interact with biological targets, making it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its ability to form stable carbon-carbon bonds makes it a key reagent in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of (3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. The fluorophenyl and sulfamoyl groups further enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler analog that lacks the sulfamoyl and fluorophenyl groups.
(3-(N-Phenylsulfamoyl)phenyl)boronic Acid: Similar structure but without the fluorine substitution.
(3-(N-(2-Chlorophenyl)sulfamoyl)phenyl)boronic Acid: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs. This makes it a more versatile and effective reagent in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
1449142-51-1 |
|---|---|
Molekularformel |
C12H11BFNO4S |
Molekulargewicht |
295.10 g/mol |
IUPAC-Name |
[3-[(2-fluorophenyl)sulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H11BFNO4S/c14-11-6-1-2-7-12(11)15-20(18,19)10-5-3-4-9(8-10)13(16)17/h1-8,15-17H |
InChI-Schlüssel |
CSHNEUKEFGIIOZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine](/img/structure/B13441279.png)

![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)




![N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester](/img/structure/B13441331.png)






